1-Iodo-2-(2-methylpropoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(2-methylpropoxy)cyclopentane is an organic compound with the molecular formula C₉H₁₇IO. It is a cyclopentane derivative where an iodine atom is attached to the first carbon, and a 2-methylpropoxy group is attached to the second carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(2-methylpropoxy)cyclopentane typically involves the iodination of 2-(2-methylpropoxy)cyclopentane. One common method includes the reaction of cyclopentane with 2-methylpropyl alcohol to form 2-(2-methylpropoxy)cyclopentane, followed by iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-(2-methylpropoxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, KCN, or NH₃ in polar solvents.
Oxidation: KMnO₄, CrO₃ in acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in anhydrous solvents
Major Products:
Substitution: Corresponding substituted cyclopentanes.
Oxidation: Alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(2-methylpropoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms involving iodine-containing compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving iodine as a functional group.
Industry: Used in the development of new materials and as a reagent in various industrial chemical processes
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(2-methylpropoxy)cyclopentane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methylpropoxy group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methylpropoxy group can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-methylcyclopentane: Similar structure but lacks the 2-methylpropoxy group.
2-Iodo-1-methylpropoxycyclopentane: Similar structure but with different positioning of the iodine and methylpropoxy groups.
1-Bromo-2-(2-methylpropoxy)cyclopentane: Similar structure but with a bromine atom instead of iodine
Eigenschaften
Molekularformel |
C9H17IO |
---|---|
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
1-iodo-2-(2-methylpropoxy)cyclopentane |
InChI |
InChI=1S/C9H17IO/c1-7(2)6-11-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
JYECBPTYZHNZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1CCCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.